molecular formula C19H24N2OS B4931251 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide

5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B4931251
M. Wt: 328.5 g/mol
InChI Key: HRBWENLENMBYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a piperidine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-13-4-6-15(7-5-13)18-14(2)23-12-17(18)19(22)20-16-8-10-21(3)11-9-16/h4-7,12,16H,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWENLENMBYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2C(=O)NC3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of a thiophene derivative with a piperidine derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For example, palladium-catalyzed cross-coupling reactions can be employed to form the desired bonds between the thiophene and piperidine moieties.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, the compound has potential applications as a pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the industrial sector, 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
  • 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-sulfonamide

Uniqueness

Compared to similar compounds, 5-methyl-4-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide stands out due to its specific substitution pattern and functional groups. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.